molecular formula C17H19ClN2OS B6710537 N-[4-(5-chlorothiophen-2-yl)butyl]-2-pyridin-3-ylcyclopropane-1-carboxamide

N-[4-(5-chlorothiophen-2-yl)butyl]-2-pyridin-3-ylcyclopropane-1-carboxamide

Cat. No.: B6710537
M. Wt: 334.9 g/mol
InChI Key: SPVFYESNXFYTHB-UHFFFAOYSA-N
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Description

N-[4-(5-chlorothiophen-2-yl)butyl]-2-pyridin-3-ylcyclopropane-1-carboxamide is a complex organic compound that features a unique combination of functional groups, including a chlorothiophene ring, a pyridine ring, and a cyclopropane carboxamide moiety. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Properties

IUPAC Name

N-[4-(5-chlorothiophen-2-yl)butyl]-2-pyridin-3-ylcyclopropane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19ClN2OS/c18-16-7-6-13(22-16)5-1-2-9-20-17(21)15-10-14(15)12-4-3-8-19-11-12/h3-4,6-8,11,14-15H,1-2,5,9-10H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPVFYESNXFYTHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1C(=O)NCCCCC2=CC=C(S2)Cl)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(5-chlorothiophen-2-yl)butyl]-2-pyridin-3-ylcyclopropane-1-carboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the following steps:

    Formation of the Chlorothiophene Intermediate: The synthesis begins with the preparation of 5-chlorothiophene-2-carboxylic acid, which is then converted to its corresponding acid chloride using thionyl chloride.

    Coupling with Butylamine: The acid chloride is reacted with butylamine to form the amide intermediate.

    Cyclopropanation: The amide intermediate undergoes cyclopropanation using a suitable cyclopropane precursor, such as diazomethane, to form the cyclopropane ring.

    Pyridine Introduction:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This includes the use of continuous flow reactors for better control of reaction conditions and the use of more efficient catalysts and reagents to minimize by-products and waste.

Chemical Reactions Analysis

Types of Reactions

N-[4-(5-chlorothiophen-2-yl)butyl]-2-pyridin-3-ylcyclopropane-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the amide group to an amine.

    Substitution: The chlorothiophene ring can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Corresponding amines.

    Substitution: Substituted thiophene derivatives.

Scientific Research Applications

N-[4-(5-chlorothiophen-2-yl)butyl]-2-pyridin-3-ylcyclopropane-1-carboxamide has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent due to its unique structural features that may interact with biological targets.

    Biological Studies: It is used in studies to understand its effects on various biological pathways and its potential as a lead compound for drug development.

    Chemical Biology: The compound serves as a tool to study the interactions between small molecules and biological macromolecules.

    Industrial Applications: It may be used in the development of new materials or as a precursor for the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of N-[4-(5-chlorothiophen-2-yl)butyl]-2-pyridin-3-ylcyclopropane-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    N-[4-(5-chlorothiophen-2-yl)butyl]-2-pyridin-3-ylcyclopropane-1-carboxamide: shares similarities with other compounds containing chlorothiophene, pyridine, and cyclopropane moieties.

    5-chlorothiophene-2-carboxamide: A simpler analog with similar functional groups but lacking the cyclopropane ring.

    2-pyridin-3-ylcyclopropane-1-carboxamide: Another analog with a similar core structure but different substituents.

Uniqueness

  • The combination of the chlorothiophene, pyridine, and cyclopropane moieties in this compound provides unique chemical and biological properties that are not present in simpler analogs. This makes it a valuable compound for research and potential therapeutic applications.

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